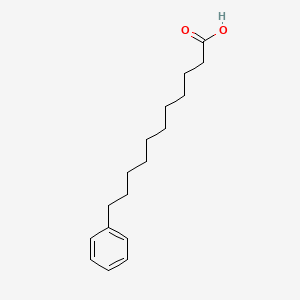

11-Phenylundecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

11-phenylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQIXRHHSITZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955058 | |

| Record name | 11-Phenylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-24-6, 50696-68-9 | |

| Record name | Benzeneundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Phenylundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050696689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Phenylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-phenylundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 11 Phenylundecanoic Acid

Established Synthetic Routes for 11-Phenylundecanoic Acid

The construction of the this compound carbon skeleton can be achieved through several established synthetic methodologies. These routes often involve the coupling of a phenyl-containing fragment with a long-chain aliphatic precursor.

Chemical Reactions and Conditions for High Purity and Yield

While a single, universally established route for this compound is not extensively documented, its synthesis can be logically derived from established methods for producing ω-phenylalkanoic acids. A common strategy involves the use of Grignard reagents. For instance, the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with a long-chain ω-halo-undecanoic acid ester, like methyl 11-bromoundecanoate, can be employed. This nucleophilic substitution reaction forms the carbon-carbon bond between the phenyl ring and the undecanoic acid backbone. Subsequent hydrolysis of the ester yields the desired this compound. To ensure high purity and yield, careful control of reaction conditions is crucial. This includes the use of anhydrous solvents (e.g., diethyl ether or tetrahydrofuran) to prevent quenching of the Grignard reagent, maintaining low temperatures during the reaction to minimize side reactions, and a final purification step, often involving crystallization or chromatography.

Another plausible approach is the catalytic hydrogenation of a precursor containing a double or triple bond in the aliphatic chain, which can be introduced through various olefination or coupling reactions. For example, a Wittig reaction between a phenyl-substituted phosphonium (B103445) ylide and a long-chain aldehyde-ester could generate an unsaturated precursor, which upon hydrogenation would yield the saturated this compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering efficient and selective pathways. While specific catalytic methods for the direct synthesis of this compound are not widely reported, analogous catalytic reactions for similar long-chain carboxylic acids suggest potential avenues. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be adapted. A Suzuki coupling could involve the reaction of a phenylboronic acid with a brominated undecanoic acid derivative in the presence of a palladium catalyst and a base.

Furthermore, catalytic oxidation of a corresponding long-chain phenyl-substituted alcohol, 11-phenylundecan-1-ol (B8693337), would yield the carboxylic acid. Various catalytic systems, including those based on ruthenium or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are known to efficiently oxidize primary alcohols to carboxylic acids under mild conditions, which can contribute to high product purity.

Stereoselective Synthesis of this compound Derivatives

The introduction of stereocenters, particularly double bonds with specific geometries, into the undecanoic acid chain of this compound derivatives has been a subject of research, leading to compounds with specific biological activities.

Cross-Cyclomagnesiation Techniques in Diene Synthesis

A notable example of stereoselective synthesis is the preparation of (5Z,9Z)-11-phenylundeca-5,9-dienoic acid. nih.goveurekaselect.comresearchgate.net This synthesis utilizes an original cross-cyclomagnesiation reaction of 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran and buta-2,3-dien-1-ylbenzene. nih.gov The reaction is carried out with ethylmagnesium bromide (EtMgBr) in the presence of a Cp2TiCl2 catalyst, yielding a 2,5-dialkylidenemagnesacyclopentane intermediate with a remarkable 86% yield. nih.gov Subsequent acid hydrolysis of this intermediate, followed by Jones oxidation of the resulting alcohol, affords the target (5Z,9Z)-11-phenylundeca-5,9-dienoic acid. nih.gov This methodology provides a high degree of control over the stereochemistry of the double bonds, leading to the specific Z,Z-isomer.

| Reactants | Catalyst/Reagents | Intermediate | Final Product | Overall Yield |

| 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran, buta-2,3-dien-1-ylbenzene | EtMgBr, Cp2TiCl2 | 2,5-dialkylidenemagnesacyclopentane | (5Z,9Z)-11-phenylundeca-5,9-dienoic acid | 75% nih.gov |

Enantioselective Approaches for this compound Analogs

The synthesis of enantiomerically pure analogs of this compound, where a chiral center is introduced into the molecule, can be achieved through various enantioselective strategies. One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction.

For instance, enzymatic resolutions have been successfully employed for the synthesis of enantiomerically enriched phenyl alkyl esters and amides, which can be considered as analogs. uclouvain.be Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have demonstrated excellent selectivity in the acylation of racemic alcohols and amines with fatty acids. uclouvain.be This principle could be applied to a precursor of an this compound analog containing a racemic alcohol or amine functionality. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, thus providing access to both enantiomers of the desired analog.

Derivatization Strategies for this compound

Derivatization of this compound is often necessary for analytical purposes, such as enhancing its detection in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), or for modifying its biological activity.

The carboxylic acid functional group is the primary site for derivatization. Common methods include esterification to form methyl esters (FAMEs) or other alkyl esters. This is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govresearchgate.net These ester derivatives are more volatile and less polar than the parent carboxylic acid, making them more amenable to GC analysis.

For LC-MS analysis, derivatization can be employed to improve ionization efficiency. Reagents that introduce a readily ionizable group, such as a quaternary ammonium (B1175870) or pyridinium (B92312) moiety, can significantly enhance the signal in positive ion mode electrospray ionization.

Synthesis of Novel Amide Derivatives

One common approach involves the activation of the carboxylic acid group of this compound, followed by reaction with a primary or secondary amine. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can be utilized to facilitate this reaction. These methods are known to produce high yields of the corresponding N-substituted 11-phenylundecanamides. The reaction conditions, including solvent and temperature, can be optimized to accommodate a wide range of amine substrates, leading to a library of novel amide derivatives.

For instance, the reaction of this compound with various amines in the presence of a suitable coupling agent would yield the corresponding amides. The general reaction scheme is as follows:

C₆H₅(CH₂)₁₀COOH + R₁R₂NH → C₆H₅(CH₂)₁₀CONR₁R₂ + H₂O

| Reagent 1 (Carboxylic Acid) | Reagent 2 (Amine) | Coupling Agent | Product (Amide) |

| This compound | Primary Amine (RNH₂) | EDC/HOBt | N-alkyl-11-phenylundecanamide |

| This compound | Secondary Amine (R₂NH) | DCC/DMAP | N,N-dialkyl-11-phenylundecanamide |

| This compound | Aniline | HATU | N-phenyl-11-phenylundecanamide |

Preparation of Polymerizable Emulsifying Agents

Polymerizable emulsifying agents, also known as surfmers, are surfactants that can participate in polymerization reactions, thereby becoming covalently bound to the polymer backbone. This incorporation can enhance the stability of the resulting latex. While specific research on the preparation of polymerizable emulsifying agents from this compound is scarce, the general strategy involves introducing a polymerizable functional group onto the molecule.

A plausible synthetic route would be to first convert the carboxylic acid group of this compound into an alcohol, for example, by reduction with lithium aluminum hydride. The resulting 11-phenylundecan-1-ol could then be esterified with a polymerizable acid chloride, such as acryloyl chloride or methacryloyl chloride, to yield the desired surfmer. The presence of the long aliphatic chain with a terminal phenyl group would provide the necessary hydrophobic character for emulsification, while the newly introduced acrylate (B77674) or methacrylate (B99206) group would allow for its participation in free-radical polymerization.

| Starting Material | Intermediate | Polymerizable Reagent | Product (Surfmer) |

| This compound | 11-Phenylundecan-1-ol | Acryloyl chloride | 11-Phenylundecyl acrylate |

| This compound | 11-Phenylundecan-1-ol | Methacryloyl chloride | 11-Phenylundecyl methacrylate |

Formation of Acyl-Sulfamates

Acyl-sulfamates are a class of compounds that have gained attention in medicinal chemistry. The synthesis of acyl-sulfamates from carboxylic acids typically involves the reaction of the carboxylic acid with a sulfamoyl chloride or a related sulfonating agent. Although no specific examples utilizing this compound are documented in readily available literature, a general synthetic pathway can be proposed.

The formation of an acyl-sulfamate from this compound could be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, by treatment with thionyl chloride or oxalyl chloride. The resulting 11-phenylundecanoyl chloride could then be reacted with a sulfamate (B1201201) salt, such as sodium sulfamate, or with sulfamoyl chloride in the presence of a base to yield the target N-(11-phenylundecanoyl)sulfamate.

| Reagent 1 | Reagent 2 | Product |

| 11-Phenylundecanoyl chloride | Sodium sulfamate | Sodium N-(11-phenylundecanoyl)sulfamate |

| This compound | Chlorosulfonyl isocyanate | N-(11-phenylundecanoyl)sulfamic acid |

C-Glycoside Conjugation with Ceramide Residues

Ceramides are a class of lipid molecules that are essential components of the skin's barrier function. The conjugation of fatty acids to ceramide residues is a key area of research in dermatology and cosmetics. While direct C-glycoside conjugation of this compound with ceramide residues has not been specifically reported, the principles of lipid synthesis and modification can be applied.

Typically, the conjugation of a fatty acid to a sphingoid base (the backbone of a ceramide) occurs via an amide linkage, not a C-glycoside bond. The formation of a ceramide involves the acylation of the amino group of a sphingoid base with a fatty acid. Therefore, this compound could be activated, for instance as its N-hydroxysuccinimide ester, and then reacted with a sphingosine (B13886) or phytosphingosine (B30862) to form a novel ceramide analog.

If a true C-glycoside linkage were desired, a more complex, multi-step synthesis would be required, likely involving the functionalization of the phenyl group of this compound to allow for glycosylation, followed by subsequent modifications to attach the sphingoid base. However, the more direct and biochemically relevant conjugation would be the formation of an amide bond.

| Sphingoid Base | Activated Fatty Acid | Product (Ceramide Analog) |

| Sphingosine | 11-Phenylundecanoyl-NHS ester | N-(11-phenylundecanoyl)-sphingosine |

| Phytosphingosine | 11-Phenylundecanoyl chloride | N-(11-phenylundecanoyl)-phytosphingosine |

Biological Relevance and Bioactivity of 11 Phenylundecanoic Acid

Interaction with Biological Systems

Scientific literature to date has not provided specific details on the direct interactions of 11-phenylundecanoic acid with complex biological systems. While research into the effects of various fatty acids on cellular behavior and immune responses is extensive, data focusing specifically on this compound is not available in the public domain.

Influence on Cell Behavior, Differentiation, and Proliferation

There is currently no available scientific research detailing the specific influence of this compound on cell behavior, differentiation, or proliferation. The processes of cell proliferation, the increase in cell number through division, and differentiation, the process by which cells become specialized, are fundamental to organismal development and tissue maintenance. While various fatty acids have been shown to impact these processes, the particular effects of the phenyl-substituted undecanoic acid remain uninvestigated.

Impact on Cytokine Production

The impact of this compound on cytokine production has not been documented in published scientific studies. Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. They are critical to the inflammatory response and signaling between cells. Although certain fatty acids are known to modulate the production of pro-inflammatory and anti-inflammatory cytokines, no such data exists specifically for this compound.

Enzymatic and Receptor Interactions

The specific interactions of this compound with enzymes and cellular receptors are not well-characterized in the current scientific literature. The following sections address specific targets for which no data is available regarding this particular compound.

Human Topoisomerase I and IIα Inhibitory Activity

There is no scientific evidence to suggest that this compound possesses inhibitory activity against human topoisomerase I or IIα. These enzymes are essential for resolving DNA topological problems during processes such as replication, transcription, and recombination, making them important targets in various therapeutic areas. The inhibitory potential of this compound against these enzymes has not been reported.

Androgen Receptor Activity

Currently, there is no research available that describes any activity of this compound at the androgen receptor. The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone (B1683101) and dihydrotestosterone. Its role in gene transcription is critical for the development and maintenance of male secondary sexual characteristics.

Targeting Glycerol-Phosphate Acyltransferase (PlsY) in Gram-Positive Bacteria

No studies have been published that investigate this compound as a potential inhibitor of the enzyme glycerol-phosphate acyltransferase (PlsY) in Gram-positive bacteria. PlsY is a key enzyme in the bacterial fatty acid synthesis pathway, catalyzing the first step of phospholipid biosynthesis, which makes it a potential target for novel antibacterial agents. However, the activity of this compound in this context has not been explored.

Activity with Fatty Acyl Coenzyme A Synthetases (FACS)

No information was found regarding the interaction or activity of this compound with Fatty Acyl Coenzyme A Synthetases.

Antimicrobial and Cytotoxic Activities of this compound Derivatives

No studies detailing the antitubercular properties of this compound derivatives were identified.

No data was found concerning the cytotoxic effects of this compound derivatives on any cancer cell lines.

Applications in Biomaterials Science and Medical Technology

Development of Biodegradable Polymers

The incorporation of functional monomers like 11-phenylundecanoic acid into polyester (B1180765) backbones is a key strategy for creating novel biodegradable polymers with tailored properties. While research specifically detailing homopolymers of this compound is limited, the broader class of polyhydroxyalkanoates (PHAs) containing aromatic side chains has been explored extensively. These aromatic PHAs exhibit different characteristics compared to common short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB), which are often brittle. mdpi.comnih.gov

The introduction of monomers with bulky side groups, such as a phenyl group, into the polymer chain disrupts the packing of polymer chains, which can reduce crystallinity and increase flexibility. researchgate.net This modification can lead to materials that are less stiff and more suitable for applications requiring elasticity. mdpi.com Furthermore, the presence of the aromatic ring from this compound can modify the thermal properties of the resulting polymer, such as the glass transition temperature (Tg). researchgate.netresearchgate.net The inherent biodegradability of the polyester backbone is generally retained, making these materials attractive for creating advanced biodegradable plastics. mdpi.comnih.gov

Tissue Engineering Applications

In tissue engineering, the ideal scaffold material should be biocompatible, biodegradable, and possess mechanical properties that match the target tissue. PHAs are recognized as promising materials for these applications. nih.govijournals.cn The functionalization of PHAs with aromatic side chains, which could be derived from precursors like this compound, offers a pathway to modulate scaffold properties.

The introduction of phenyl groups can enhance the hydrophobicity of the material's surface, which can influence protein adsorption and subsequent cell attachment and proliferation. nih.gov By creating copolymers with both standard aliphatic monomers and aromatic monomers, it is possible to fine-tune properties like stiffness, degradation rate, and surface texture to better mimic the native extracellular matrix. nih.gov For instance, elastomeric PHAs are desirable for soft tissue engineering, and the incorporation of long-chain monomers with functional groups can help achieve this. nih.govnih.gov Aromatic PHAs are considered a promising class of materials for developing scaffolds for nerve repair, and bone and cartilage regeneration. nih.govijournals.cn

Drug Delivery Systems

Biodegradable polymers are frequently used to create micro- and nanoparticles for controlled drug delivery. nih.govcnr.it The properties of the polymer directly impact drug loading capacity, encapsulation efficiency, and the release profile. PHAs, including those with functional side groups, are explored for these systems due to their biocompatibility and biodegradability. nih.gov

Building Block in the Synthesis of Complex Biomolecules

Functionalized fatty acids are valuable building blocks in both biotechnology and synthetic chemistry for creating more complex molecules. nih.govmdpi.com this compound, with its distinct phenyl terminus and carboxylic acid group, can serve as a versatile precursor.

In synthetic biology, pathways can be engineered in microorganisms to convert such functionalized fatty acids into a variety of other valuable chemicals. nih.gov The phenyl group can serve as a handle for further chemical modification or as a key structural component of the target molecule. For example, the long alkyl chain could be desirable for molecules intended to interact with lipid membranes, while the phenyl group could be used for specific receptor binding or for downstream chemical reactions like cross-linking.

Production of Bacterial Polyesters (PHAs)

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage materials. mdpi.com Certain bacteria, particularly those from the Pseudomonas genus, are known for their ability to incorporate a wide variety of monomers, including those with functional side chains, into PHA polymers when fed the corresponding fatty acid precursors. acs.org

Pseudomonas oleovorans (now reclassified into several species, including P. putida) is well-known for its ability to produce medium-chain-length PHAs from n-alkanes and alkanoic acids. acs.orgnih.gov Research has shown that Pseudomonas species can utilize various ω-phenylalkanoic acids as carbon sources to synthesize PHAs with phenyl groups in the side chains. acs.org For instance, when grown on 5-phenylvaleric acid or 6-phenylhexanoic acid, these bacteria produce PHAs containing 3-hydroxy-5-phenylvalerate or 3-hydroxy-6-phenylhexanoate monomers, respectively. nih.gov

However, the metabolic capability of these bacteria is dependent on the specific structure of the substrate. A study investigating the use of various n-alkanoic acids containing aromatic groups found that while Pseudomonas putida and Pseudomonas oleovorans could produce PHAs from 5-phenylvaleric acid, they did not produce PHAs when 11-(p-methylphenoxy)undecanoic acid was supplied as the carbon source. This suggests that the long chain length of this compound may present a challenge for uptake or metabolism by these specific bacterial strains under the tested conditions. Alcaligenes eutrophus (now Cupriavidus necator) is typically known for producing short-chain-length PHAs and generally does not incorporate such long, functionalized monomers without genetic modification. nih.gov

| Substrate | Bacterial Strain(s) | PHA Production Observed |

|---|---|---|

| 5-Phenylvaleric acid | Pseudomonas oleovorans, Pseudomonas putida | Yes |

| 6-Phenylhexanoic acid | Pseudomonas putida | Yes |

| 7-Phenylheptanoic acid | Pseudomonas putida | Yes |

| 11-(p-methylphenoxy)undecanoic acid | Pseudomonas oleovorans, Pseudomonas putida | No |

When a suitable ω-phenylalkanoic acid is successfully metabolized by bacteria like P. putida, intermediates of the β-oxidation pathway are directed towards PHA synthesis. acs.org This results in the formation of PHA copolymers or homopolymers where the monomer units contain a terminal phenyl group on the side chain. nih.gov

For example, feeding P. putida with 7-phenylheptanoic acid results in a copolymer containing both 3-hydroxy-7-phenylheptanoate and 3-hydroxy-5-phenylvalerate units. The presence of these aromatic monomers alters the physical properties of the resulting polymer. acs.org The incorporation of such bulky, aromatic side groups can significantly lower the crystallinity and melting point while increasing the glass transition temperature compared to purely aliphatic PHAs like poly(3-hydroxyoctanoate). researchgate.netresearchgate.net This modification leads to the creation of novel bioplastics with unique thermal and mechanical properties, expanding their potential for specialized applications. mdpi.com

| PHA Polymer | Precursor Substrate | Key Properties |

|---|---|---|

| Poly(3-hydroxy-5-phenylvalerate) | 5-Phenylvaleric acid | Amorphous, Glass Transition Temp. (Tg) ~39°C |

| Poly(3-hydroxy-6-phenylhexanoate) | 6-Phenylhexanoic acid | Amorphous, Glass Transition Temp. (Tg) ~23°C |

| Copolymer of 3-hydroxy-7-phenylheptanoate and 3-hydroxy-5-phenylvalerate | 7-Phenylheptanoic acid | Amorphous copolymer with tunable properties |

Occurrence and Natural Origins in Biological Systems

Presence in Plant Extracts

Identification in Pausinystalia yohimbe Leaf Extract

While the bark of the Pausinystalia yohimbe tree is well-known for its alkaloid content, particularly yohimbine, analysis of the plant's leaves has revealed a different chemical profile. europa.eusquarepharma.com.bd An ethanolic extract of P. yohimbe leaves, when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), was found to contain 11-phenylundecanoic acid. ijsrm.net This compound was identified alongside several other fatty acids and phytochemicals, including linoleic acid and n-hexadecanoic acid. ijsrm.netnjap.org.ng The presence of these compounds in the leaves suggests a different range of bioactivities compared to the more extensively studied bark. ijsrm.net

Detection in Microdesmis keayana Leaves Extract

Microdesmis keayana, a plant belonging to the Pandaceae family, has been analyzed for its phytochemical constituents. azjournalbar.comdagujournal.org A study utilizing GC-MS on a methanol (B129727) extract of M. keayana leaves identified six primary compounds. azjournalbar.comazjournalbar.com Among these, this compound was a significant component, constituting 17.66% of the total peak area in the chromatogram. azjournalbar.comresearchgate.net This finding highlights the compound as a major constituent of the leaf extract of this particular plant. azjournalbar.com

Table 1: Phytochemical Composition of Microdesmis keayana Leaf Extract azjournalbar.com

| Compound | Peak Area (%) |

|---|---|

| 9,12-Octadecadienoic acid (Linoleic acid) | 22.99% |

| 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one | 21.14% |

| This compound | 17.66% |

| Squalene | 14.01% |

| n-Hexadecanoic acid | 13.11% |

Isolation from Arum maculatum Seed Oil

The seed oil of Arum maculatum has been identified as a source of several aromatic fatty acids. researchgate.net Analysis of oil extracted from the seeds has shown the presence of 13-phenyltridecanoic acid as a major component, with this compound being identified as a minor constituent. researchgate.net Other related compounds, such as 13-phenyl tridec-9-enoate and 15-phenyl pentadecanoate, have also been detected in the seed oil. researchgate.net The presence of this series of ω-phenylalkanoic acids is a characteristic feature of the seed lipids in some species of the Araceae family. dergipark.org.tr

Identification in Animal Products

Presence of Aromatic Fatty Acids in Butter Fat

Butter fat is known for its highly complex fatty acid composition, with studies reporting the presence of over 400 different fatty acids. pan.olsztyn.plnih.gov The majority of these are saturated fatty acids, such as palmitic acid, myristic acid, and stearic acid. mdpi.comnih.gov Mono-unsaturated and poly-unsaturated fatty acids are also present. nih.gov Despite this complexity, the presence of aromatic fatty acids like this compound in butter fat is not well-documented in major compositional analyses. The primary fatty acids identified in bovine milk fat are derived from microbial activity in the rumen and from the cow's diet, consisting mainly of short-chain, medium-chain, and long-chain saturated and unsaturated fatty acids. nih.gov

Microbial Production and Metabolism

The direct microbial production of this compound has not been extensively documented. However, microorganisms are known to metabolize related compounds through various pathways. The degradation of long-chain alkanes and aromatic compounds is a known microbial process. For instance, some bacteria can metabolize 1-phenylalkanes through ω-oxidation of the alkyl chain, followed by β-oxidation. nih.gov This process shortens the fatty acid chain, eventually leading to compounds like phenylacetic acid, which can be further metabolized. nih.gov

Furthermore, certain bacteria, such as Pseudomonas putida, can synthesize polyhydroxyalkanoates (PHAs), which are biodegradable polyesters, from fatty acids, including those with aromatic side chains. nih.govresearchgate.net The synthesis of these aromatic PHAs involves the β-oxidation of ω-phenylalkanoic acids to generate 3-hydroxy-ω-phenylalkanoyl-CoA, which is then polymerized. This indicates that microbes possess enzymatic machinery capable of processing ω-phenylalkanoic acids. While these pathways demonstrate a microbial capacity to metabolize structurally similar molecules, specific pathways for the biosynthesis or degradation of this compound remain a subject for further research.

Insufficient Data Available for Article Generation on this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no available information regarding the natural occurrence of the chemical compound this compound in the specified biological systems.

Specifically, no research findings or data could be retrieved for the following topics outlined in the user's request:

Detection in Halophilic Bacteria:The scientific literature does not contain any records of this compound being detected in or isolated from halophilic bacteria.

The absence of information on the natural origins of this compound in these or any other biological systems prevents the generation of a scientifically accurate article based on the provided outline. The available information suggests that this compound is primarily known as a synthetic compound. Therefore, an article focusing on its natural occurrence and isolation from the specified bacterial sources cannot be produced.

Metabolic Pathways and Biochemical Transformations of 11 Phenylundecanoic Acid

Participation in Fatty Acid Metabolism

11-Phenylundecanoic acid, as a long-chain fatty acid with a terminal phenyl group, is metabolized through the fundamental pathway of fatty acid oxidation, specifically β-oxidation. This catabolic process systematically shortens the alkyl chain of the fatty acid to produce energy. For long-chain fatty acids like this compound, this process is understood to involve a collaboration between two cellular organelles: peroxisomes and mitochondria.

The initial stages of β-oxidation for very long-chain fatty acids are thought to occur in peroxisomes. This is particularly relevant for fatty acids with a chain length that is less efficiently handled by mitochondrial enzymes. Within the peroxisome, the fatty acid undergoes several cycles of β-oxidation, which shortens the carbon chain. These shortened intermediates can then be transported to the mitochondria for the completion of the oxidation process.

The core steps of β-oxidation involve a recurring sequence of four enzymatic reactions:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of the fatty acyl-CoA.

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is broken down. As this compound has an odd number of carbon atoms in its undecanoic acid backbone, the final thiolytic cleavage results in a three-carbon propionyl-CoA molecule in addition to multiple acetyl-CoA molecules.

Involvement in Broader Metabolic Networks

The breakdown products of this compound—acetyl-CoA and propionyl-CoA—are key metabolites that integrate into central metabolic pathways.

Acetyl-CoA is a pivotal molecule in cellular metabolism and can enter several pathways:

Citric Acid Cycle (Krebs Cycle): In the mitochondrial matrix, acetyl-CoA combines with oxaloacetate to form citrate, initiating the citric acid cycle. This cycle generates ATP, the primary energy currency of the cell, as well as reducing equivalents (NADH and FADH2) that fuel the electron transport chain for further ATP production.

Ketogenesis: In the liver, under certain metabolic conditions such as fasting, acetyl-CoA can be converted into ketone bodies, which serve as an alternative energy source for tissues like the brain.

Biosynthesis: Acetyl-CoA is a fundamental building block for the synthesis of various molecules, including cholesterol and other steroids.

Propionyl-CoA , the three-carbon end product of odd-chain fatty acid oxidation, has a distinct metabolic fate. It is converted to succinyl-CoA, a citric acid cycle intermediate, through a series of enzymatic reactions that require the cofactors biotin (B1667282) and vitamin B12. sketchy.com The entry of succinyl-CoA into the citric acid cycle means that odd-chain fatty acids like this compound are glucogenic, as the intermediates of the citric acid cycle can be used for the synthesis of glucose. sketchy.com

The metabolism of this compound is thus interconnected with carbohydrate and amino acid metabolism through these shared intermediates.

Enzymatic Activation to Coenzyme A Esters

Before this compound can enter the β-oxidation pathway, it must first be "activated." This activation is a crucial step that occurs in the cytoplasm and is catalyzed by acyl-CoA synthetases (also known as fatty acid thiokinases). nih.gov This enzymatic reaction converts the free fatty acid into a high-energy thioester derivative, phenylundecanoyl-CoA, by attaching it to Coenzyme A (CoA).

The reaction proceeds in two steps:

The fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate.

The sulfhydryl group of Coenzyme A attacks the acyl-adenylate, forming the fatty acyl-CoA and releasing AMP.

This activation process is essential as it renders the fatty acid metabolically active and prepares it for transport into the mitochondria and subsequent degradation. The specificity of acyl-CoA synthetases can vary, with different enzymes showing preferences for fatty acids of different chain lengths. Long-chain acyl-CoA synthetases are responsible for activating long-chain fatty acids like this compound. asm.org

Degradation and Biosynthetic Pathways

Degradation: The primary degradation pathway for this compound is β-oxidation, as detailed in section 6.1. The terminal phenyl group is not degraded in this process; rather, the aliphatic chain is shortened until the final products, phenylacetyl-CoA (from the even-chain breakdown) or phenylpropionyl-CoA (conceptually, though further metabolism would occur), and ultimately benzoic acid or phenylacetic acid derivatives are formed and subsequently excreted.

In addition to mammalian metabolism, microbial degradation of ω-phenylalkanoic acids is also known to occur. Bacteria possess enzymatic machinery capable of breaking down these compounds, often involving initial activation to the CoA ester followed by β-oxidation. Some bacteria can also degrade the aromatic ring, though this is a more complex process involving specialized enzymatic pathways.

Biosynthesis: The biosynthesis of naturally occurring ω-phenylalkanoic acids like this compound is not as well-characterized as their degradation. It is believed that these compounds are synthesized in plants, as evidenced by their presence in the seeds of certain species of the Araceae family. asm.org The biosynthetic pathway likely involves the use of a phenyl-containing precursor, such as phenylacetyl-CoA, which can act as a primer for fatty acid synthase. This enzyme complex would then extend the chain by adding two-carbon units from malonyl-CoA, similar to the synthesis of conventional fatty acids.

Biomarker Potential in Ancient Processing of Biological Materials

While this compound itself is a naturally occurring compound, a related class of molecules, ω-(o-alkylphenyl)alkanoic acids (APAAs), have emerged as significant biomarkers in archaeological science. These compounds are not typically found in nature but are formed during the prolonged heating of unsaturated fatty acids present in animal and plant tissues.

The high stability of APAAs over long periods makes them valuable for identifying the processing of aquatic resources in ancient ceramic vessels. The detection of specific long-chain APAAs in archaeological pottery can provide evidence for the cooking of marine or freshwater organisms, which are rich in the precursor unsaturated fatty acids.

It is important to distinguish between the naturally occurring this compound and the heat-induced APAAs. The presence of this compound in an archaeological or environmental sample would more likely indicate the presence of specific plant materials rather than a heating process.

Structure Activity Relationship Sar Studies

Influence of Structural Modifications on Biological Activity

The biological activity of 11-phenylundecanoic acid, particularly its function as a PPAR agonist, is intricately linked to its three main structural components: the phenyl headgroup, the undecanoic acid tail, and the eleven-carbon aliphatic linker. SAR studies have revealed that modifications to each of these regions can significantly impact potency and receptor subtype selectivity.

The general structure of ω-phenylalkanoic acids, including this compound, allows for systematic modifications to probe their biological effects. Key structural features that influence activity include the length of the alkyl chain, the nature and position of substituents on the phenyl ring, and the properties of the acidic head group.

Influence of the Alkyl Chain Length: The length of the aliphatic chain connecting the phenyl ring to the carboxylic acid group is a critical determinant of activity. For ω-phenylalkanoic acids, the optimal chain length for PPAR activation varies depending on the receptor subtype. While specific data for a continuous series including the undecanoic (C11) chain is not always detailed, studies on related homologous series indicate that chain length significantly affects the positioning of the molecule within the ligand-binding pocket of PPARs.

Influence of the Phenyl Headgroup: Modifications to the phenyl ring can dramatically alter the biological activity. The introduction of substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity and efficacy. For instance, the addition of bulky groups to the phenyl ring has been shown to impact PPAR subtype selectivity. In related phenylpropanoic acid derivatives, the steric bulk of substituents on a distal benzene (B151609) ring was found to be important for PPAR activity. nih.gov

Influence of the Carboxylic Acid Group: The carboxylic acid moiety is a crucial feature for the activity of many PPAR agonists, as it typically forms a key hydrogen bond interaction with amino acid residues in the receptor's binding pocket. While most active compounds in this class possess a carboxylic acid, bioisosteric replacements have been explored. Studies on non-carboxylic acid PPAR agonists have shown that other acidic functional groups or even non-acidic moieties can sometimes be accommodated, though often with a loss of potency. nih.gov

A summary of the influence of these structural modifications is presented in the table below:

| Structural Component | Modification | Effect on Biological Activity |

| Alkyl Chain | Variation in length | Modulates potency and PPAR subtype selectivity. |

| Phenyl Headgroup | Introduction of substituents | Alters steric and electronic properties, affecting binding affinity and selectivity. |

| Increased bulkiness | Can influence pan-PPAR agonism. nih.gov | |

| Carboxylic Acid | Replacement with bioisosteres | Often leads to reduced potency, highlighting its importance for receptor interaction. nih.gov |

Correlation of Molecular Descriptors with Bioactivity

The biological activity of this compound and its analogs can be quantitatively correlated with various molecular descriptors. These descriptors, which capture the physicochemical properties of the molecules, are used in quantitative structure-activity relationship (QSAR) studies to build predictive models.

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key descriptor for PPAR agonists. The long alkyl chain of this compound imparts significant lipophilicity, which is generally favorable for entering the hydrophobic ligand-binding pocket of PPARs. A certain range of lipophilicity is often optimal, as excessively high values can lead to poor solubility and non-specific binding.

Electronic Properties: The electronic nature of the phenyl ring and any substituents can be described by parameters such as Hammett constants. These descriptors quantify the electron-donating or electron-withdrawing character of substituents, which can influence interactions with the receptor, such as pi-stacking or cation-pi interactions.

A hypothetical correlation of these descriptors with the bioactivity of this compound analogs is summarized below:

| Molecular Descriptor | Property Measured | Correlation with Bioactivity |

| logP | Lipophilicity | A positive correlation is generally observed up to an optimal value for PPAR agonists. |

| Hammett Constants (σ) | Electronic effects of substituents | Can influence binding affinity through modulation of electrostatic interactions. |

| Molar Refractivity (MR) | Steric bulk and polarizability | An optimal size and shape are crucial for effective binding to the receptor. |

Computational and In Silico Approaches to SAR Analysis

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for understanding the SAR of this compound and for designing new analogs.

Molecular Docking: Molecular docking simulations can predict the binding mode of this compound within the ligand-binding domain (LBD) of PPAR subtypes. These models help to visualize the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the carboxylic acid head of this compound is expected to form hydrogen bonds with specific amino acid residues like serine, histidine, and tyrosine in the PPARγ LBD. nih.govresearchgate.net The long alkyl chain and the phenyl ring would likely occupy the hydrophobic channels of the binding pocket.

3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models based on the three-dimensional structures of a series of analogs. These models generate contour maps that indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. For this compound analogs, these maps could highlight areas around the phenyl ring where bulky substituents are favored or disfavored.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For PPAR agonists like this compound, a typical pharmacophore would include a hydrogen bond acceptor (the carboxylic acid), one or more hydrophobic regions (the alkyl chain and phenyl ring), and potentially an aromatic feature.

Ligand-Target Interactions and Binding Modes

The biological effects of this compound are mediated by its direct interaction with nuclear receptors, particularly the PPARs. The binding of this compound to the ligand-binding domain (LBD) of these receptors induces a conformational change that leads to the recruitment of coactivator proteins and the regulation of target gene expression. nih.gov

The LBD of PPARs has a characteristic Y-shaped or T-shaped hydrophobic pocket that can accommodate a variety of fatty acid-like ligands. mdpi.com The binding of this compound is thought to follow a "head-in, tail-in" orientation, where the carboxylic acid head group interacts with the polar residues at the entrance of the binding pocket, while the hydrophobic phenyl tail extends into one of the hydrophobic arms of the pocket.

Key interactions that stabilize the binding of this compound to the PPAR LBD include:

Hydrogen Bonds: The carboxylate group of this compound is predicted to form a network of hydrogen bonds with amino acid residues such as Ser289, His323, His449, and Tyr473 in the case of PPARγ. nih.govresearchgate.net This interaction is critical for anchoring the ligand in the binding pocket and for activating the receptor.

Van der Waals Forces: Numerous van der Waals contacts between the ligand and the receptor further stabilize the complex.

The specific binding mode can differ between the PPAR subtypes (α, δ, and γ), and these differences can be exploited to design subtype-selective agonists. The flexibility of the long alkyl chain of this compound may allow it to adopt different conformations to fit within the binding pockets of the different PPAR isoforms.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in receptor studies?

- Methodology : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Error bars should represent triplicate measurements, and significance testing (e.g., ANOVA) must account for clustered data structures to avoid inflated false-positive rates .

Q. How should researchers validate GC-MS identification of this compound in complex matrices?

- Methodology : Employ:

- Matrix-matched calibration curves to correct for signal suppression/enhancement.

- High-resolution MS (HR-MS) for exact mass confirmation (Δ < 5 ppm).

- Co-injection with certified reference materials to confirm retention time alignment .

Experimental Design Considerations

Q. What controls are essential in assessing this compound’s androgen receptor activity?

- Methodology : Include:

- Positive controls (e.g., dihydrotestosterone) and negative controls (vehicle-only treatments).

- Receptor-null cell lines to rule out off-target effects.

- Competitive binding assays with fluorescent ligands for real-time kinetic analysis .

Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?

- Methodology : Implement:

- In-process monitoring via FTIR to track reaction progress.

- Strict stoichiometric ratios of reactants (e.g., 1:1.05 molar excess of phenyl precursors).

- Post-synthesis recrystallization in hexane/ethyl acetate to standardize purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.